3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
This compound is part of a broader class of chemicals used in the synthesis of new molecular structures, such as [f]-fused purine-2,6-diones and their derivatives. These syntheses involve complex chemical reactions that yield new compounds with potential applications in medicinal chemistry and drug development. For instance, the synthesis of thiadiazepino-[3,2-f]-purine derivatives from purine-dione precursors demonstrates the compound's role in creating new chemical entities with possible therapeutic value (Hesek & Rybár, 1994).
Pharmacological Evaluation
These synthesized compounds have been evaluated for their pharmacological properties, particularly their affinities for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential as psychotropic agents. Such studies are crucial in drug discovery, offering insights into the therapeutic potential of new compounds for treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Dual-Target Drug Design
The compound is also involved in the design of dual-target-directed ligands. These ligands target both the A2A adenosine receptor and monoamine oxidase B (MAO-B), suggesting their potential use in neurodegenerative diseases like Parkinson's disease. This approach highlights the compound's role in developing multifunctional therapeutic agents that could offer symptomatic relief and disease-modifying effects (Załuski et al., 2019).
Molecular Modeling and Drug Design
Research involving molecular modeling and synthesis of purine-dione derivatives and their anticancer activity further emphasizes the compound's application in designing drugs with specific therapeutic targets. These studies involve creating analogs and isosteres to explore their anticancer potential, demonstrating the compound's utility in the ongoing search for more effective cancer treatments (Hayallah, 2017).
Properties
IUPAC Name |
3-benzyl-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-18-15-28(14-13-19-9-5-3-6-10-19)24-26-22-21(29(24)16-18)23(31)30(25(32)27(22)2)17-20-11-7-4-8-12-20/h3-12,18H,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISJVHHINPPZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.